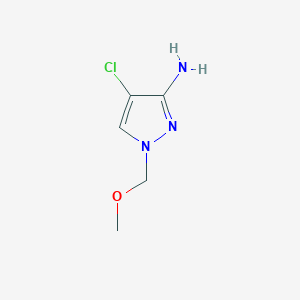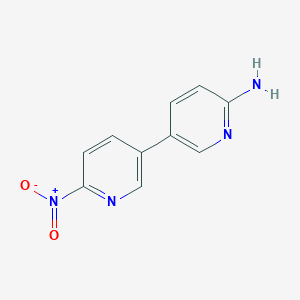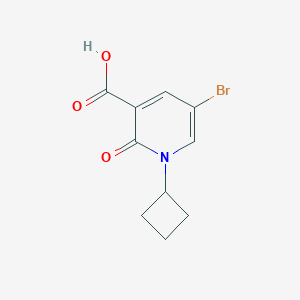
5-Bromo-1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: is a chemical compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.10 g/mol . This compound is part of the dihydropyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . This method is advantageous due to its efficiency and the high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the integrity of the compound while maximizing production efficiency.
化学反应分析
Types of Reactions
5-Bromo-1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions are common, often using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
5-Bromo-1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of calcium channel blockers.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 5-Bromo-1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate calcium channels, thereby affecting cellular processes such as muscle contraction and neurotransmitter release. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with various enzymes and receptors.
相似化合物的比较
Similar Compounds
5-Bromo-2-hydroxynicotinic acid: Similar in structure but differs in the position of the hydroxyl group.
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar core structure with a methyl group instead of a cyclobutyl group.
Uniqueness
5-Bromo-1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its cyclobutyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C10H10BrNO3 |
|---|---|
分子量 |
272.09 g/mol |
IUPAC 名称 |
5-bromo-1-cyclobutyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-6-4-8(10(14)15)9(13)12(5-6)7-2-1-3-7/h4-5,7H,1-3H2,(H,14,15) |
InChI 键 |
IDDJFDDSNYCQKJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)N2C=C(C=C(C2=O)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


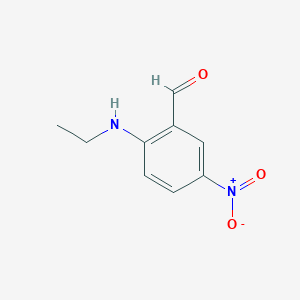
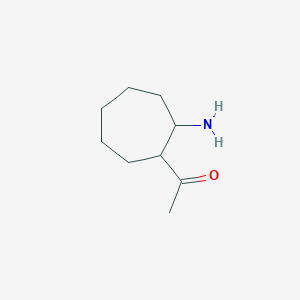
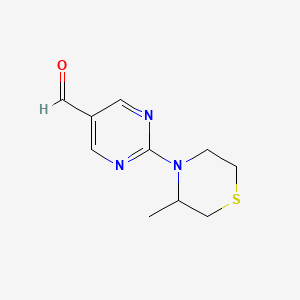
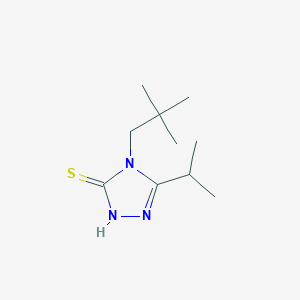
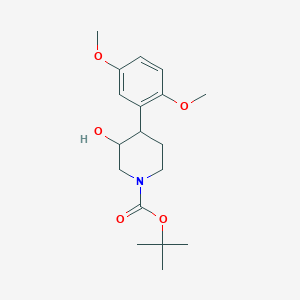
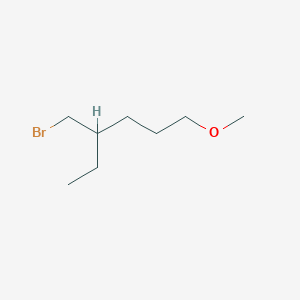
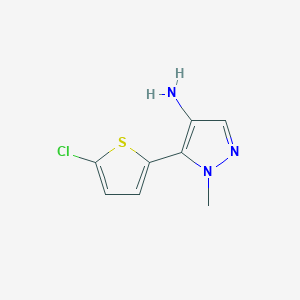

![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13177770.png)

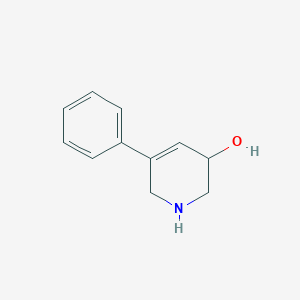
![2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide](/img/structure/B13177785.png)
